molecular formula C10H12N2O B11998855 1-ethyl-5-methyl-1,3-dihydro-2H-benzimidazol-2-one

1-ethyl-5-methyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11998855
M. Wt: 176.21 g/mol
InChI Key: WRFYUGMWAOZWGN-UHFFFAOYSA-N
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Biological Activity

1-Ethyl-5-methyl-1,3-dihydro-2H-benzimidazol-2-one (C10H12N2O) is a compound belonging to the benzimidazole class, notable for its diverse biological activities. The compound's structure consists of a fused bicyclic system that incorporates nitrogen atoms, which significantly influences its chemical properties and biological interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.22 g/mol
  • Density : 1.161 g/cm³
  • Melting Point : 122 °C

The unique combination of ethyl and methyl substituents on the benzimidazole core enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

This compound exhibits significant biological activities through various mechanisms:

Enzyme Inhibition

The compound has been shown to inhibit mammalian type I DNA topoisomerase, an enzyme crucial for DNA replication and repair. This inhibition suggests potential applications in cancer therapy by interfering with the proliferation of cancer cells.

Antioxidant Activity

Benzimidazole derivatives, including this compound, often demonstrate antioxidant properties. This activity is vital for combating oxidative stress-related diseases by neutralizing free radicals and preventing cellular damage.

Antimicrobial Properties

Research indicates that compounds similar to this compound possess antimicrobial activity against various pathogens. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies and Experimental Data

A series of studies have explored the biological activity of this compound and its analogs. Below is a summary of key findings:

StudyMethodologyFindings
Antibacterial Activity In vitro assays against Staphylococcus aureus and Escherichia coliShowed significant antibacterial effects with zones of inhibition indicating high activity (≥28 mm) at concentrations of 100 µg/mL .
Topoisomerase Inhibition Enzymatic assaysDemonstrated effective inhibition of type I DNA topoisomerase, suggesting potential as an anticancer agent.
Antioxidant Capacity DPPH assayExhibited strong radical scavenging ability, confirming its role as an antioxidant.

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound has several applications in medicinal chemistry:

  • Cancer Therapy : Its ability to inhibit DNA topoisomerases positions it as a promising candidate for developing anticancer drugs.
  • Antimicrobial Agents : The compound's antimicrobial properties can be harnessed for creating new antibiotics.
  • Antioxidants : Its antioxidant capacity suggests potential use in formulations aimed at reducing oxidative stress.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-ethyl-6-methyl-1H-benzimidazol-2-one

InChI

InChI=1S/C10H12N2O/c1-3-12-9-5-4-7(2)6-8(9)11-10(12)13/h4-6H,3H2,1-2H3,(H,11,13)

InChI Key

WRFYUGMWAOZWGN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)NC1=O

Origin of Product

United States

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